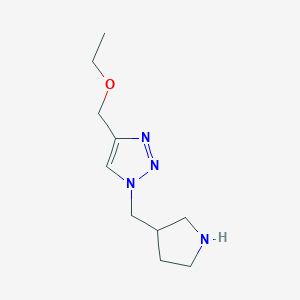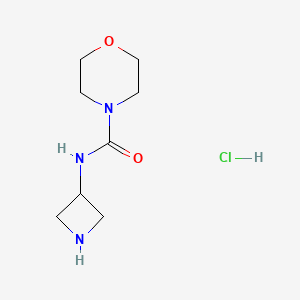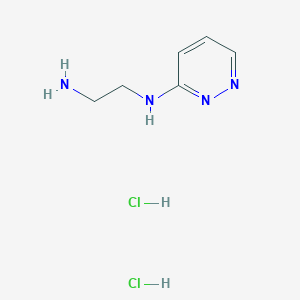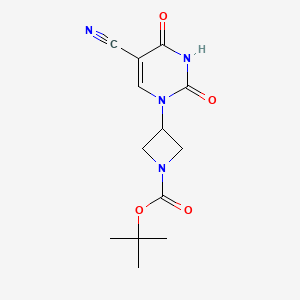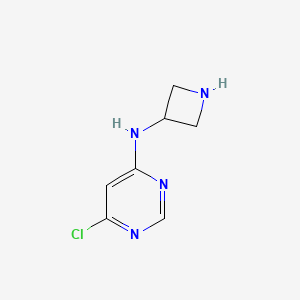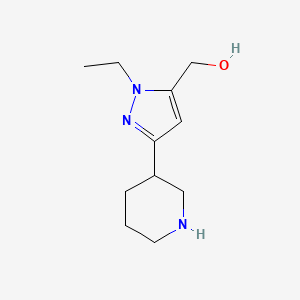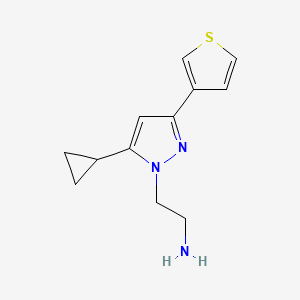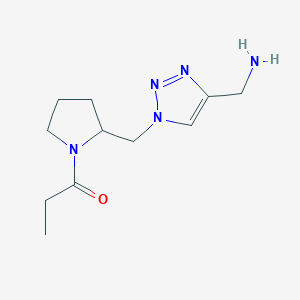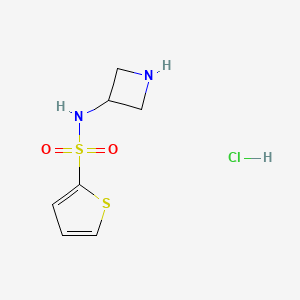
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
説明
4-(Azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (4-AMPT) is a novel pyrazole derivative that has been studied for its potential applications in various areas of scientific research. 4-AMPT is an important compound due to its unique structure which combines the properties of an azide group, a propargyl group, and a thiophene group. This combination of functional groups gives 4-AMPT a wide range of potential applications in the fields of organic synthesis, drug discovery, and biochemistry. In
科学的研究の応用
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has a variety of potential applications in the field of scientific research. One application is in the field of organic synthesis, where this compound can be used as a reagent to synthesize a variety of compounds. This compound can also be used as a linker molecule in the synthesis of peptide-based drugs. Additionally, this compound can be used as a catalyst for the synthesis of complex molecules.
In the field of drug discovery, this compound has been studied for its potential as an inhibitor of certain enzymes. This compound has also been studied for its potential as an anticancer agent. Finally, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes by binding to their active sites. This binding prevents the enzyme from performing its normal function, thus inhibiting its activity. Additionally, this compound has been shown to interact with certain receptors, which may lead to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with certain receptors, which may lead to its therapeutic effects. Additionally, this compound has been shown to inhibit certain enzymes, which may lead to its anti-cancer effects. Finally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may lead to its potential as a therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
The use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in lab experiments has several advantages. First, this compound is relatively stable and can be synthesized in a single step. Additionally, this compound is relatively non-toxic and can be used in a variety of lab experiments. Finally, this compound can be used as a linker molecule in the synthesis of peptide-based drugs.
However, there are also some limitations to the use of this compound in lab experiments. First, this compound is relatively expensive and may not be cost-effective for some experiments. Additionally, this compound may not be suitable for all experiments due to its potential toxicity. Finally, this compound may not be suitable for all experiments due to its potential to interact with certain receptors.
将来の方向性
The potential future directions for the use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in scientific research are numerous. One potential direction is the further study of this compound's mechanism of action, as this could lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, further study of this compound's biochemical and physiological effects could lead to the development of new compounds with improved therapeutic properties. Finally, further study of this compound's synthesis could lead to the development of more efficient and cost-effective methods for its production.
特性
IUPAC Name |
4-(azidomethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-2-5-16-8-9(7-13-15-12)11(14-16)10-4-3-6-17-10/h1,3-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQGUFPVQKNXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



